molecular formula C9H6ClF3O B2755030 3,5-Dimethyl-2,4,6-trifluorobenzoyl chloride CAS No. 886762-25-0

3,5-Dimethyl-2,4,6-trifluorobenzoyl chloride

Cat. No.: B2755030
CAS No.: 886762-25-0
M. Wt: 222.59
InChI Key: HTIPFTSPYMRXQN-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2,4,6-trifluorobenzoyl chloride: is an organic compound with the molecular formula C9H6ClF3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with three fluorine atoms at positions 2, 4, and 6, and two methyl groups at positions 3 and 5. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2,4,6-trifluorobenzoyl chloride typically involves the chlorination of 3,5-dimethyl-2,4,6-trifluorobenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the acid to the corresponding acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient distillation systems to purify the final product. Safety measures are crucial due to the corrosive nature of the reagents and the product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-2,4,6-trifluorobenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3,5-dimethyl-2,4,6-trifluorobenzoic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Amides, esters, and thioesters: from nucleophilic substitution.

    3,5-Dimethyl-2,4,6-trifluorobenzoic acid: from hydrolysis.

    3,5-Dimethyl-2,4,6-trifluorobenzyl alcohol: from reduction.

Scientific Research Applications

Chemistry: 3,5-Dimethyl-2,4,6-trifluorobenzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals .

Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, by introducing fluorinated aromatic groups. This modification can enhance the stability and activity of the biomolecules .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity makes it a valuable building block for the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2,4,6-trifluorobenzoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The presence of electron-withdrawing fluorine atoms enhances its reactivity by stabilizing the transition state during nucleophilic attack .

Comparison with Similar Compounds

  • 2,4,6-Trifluorobenzoyl chloride
  • 3,5-Dimethylbenzoyl chloride
  • 2,4,6-Trifluoro-3-methylbenzoyl chloride

Comparison: 3,5-Dimethyl-2,4,6-trifluorobenzoyl chloride is unique due to the presence of both methyl and fluorine substituents on the benzene ring. This combination imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of fluorine atoms increases the compound’s electrophilicity, making it more reactive towards nucleophiles. The methyl groups, on the other hand, provide steric hindrance, influencing the compound’s overall reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

2,4,6-trifluoro-3,5-dimethylbenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-3-6(11)4(2)8(13)5(7(3)12)9(10)14/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIPFTSPYMRXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)C(=O)Cl)F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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